molecular formula C15H28N2 B409574 1-Cyclopentyl-1',4'-bipiperidine

1-Cyclopentyl-1',4'-bipiperidine

Cat. No.: B409574
M. Wt: 236.4g/mol
InChI Key: ZNGCVWLNUBTCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-1',4'-bipiperidine is a bicyclic amine derivative featuring two piperidine rings connected at the 1' and 4' positions, with a cyclopentyl substituent attached to the nitrogen of one piperidine moiety.

Properties

Molecular Formula

C15H28N2

Molecular Weight

236.4g/mol

IUPAC Name

1-cyclopentyl-4-piperidin-1-ylpiperidine

InChI

InChI=1S/C15H28N2/c1-4-10-16(11-5-1)15-8-12-17(13-9-15)14-6-2-3-7-14/h14-15H,1-13H2

InChI Key

ZNGCVWLNUBTCFK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C3CCCC3

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Substitution Patterns

The activity of bipiperidine derivatives is highly dependent on substituent groups. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Biological Activity/Target Activity Data (Where Available) Reference ID
1-Cyclopentyl-1',4'-bipiperidine Cyclopentyl group at N1 of bipiperidine Inferred: Potential enzyme inhibition Not directly reported -
BP4 (Bipiperidine derivative) Unspecified substituents Tyrosinase inhibition IC₅₀ = 1.72 μM (vs. Kojic acid: 16.67 μM)
Compound 13 (1,4'-Bipiperidine) 1,4'-Bipiperidine core with additional groups VEGF inhibition (docking score) Binding energy: -6.19 kcal/mol
Irinotecan Hydrochloride 1,4'-Bipiperidine in ester linkage Topoisomerase I inhibition (anticancer) USP standards: 98–102% purity
1-Benzoyl-4,4'-bipiperidine Benzoyl group at N1 Laboratory chemical synthesis GHS hazards: H302, H315, H319, H335
Pipamperone Fluorophenyl and oxobutyl groups Antipsychotic (dopamine/serotonin antagonism) Therapeutic use: Schizophrenia
Ancriroc Bromophenyl and pyridinyl groups CCR5 antagonist (antiviral) CAS: 370893-06-4

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